2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a significant compound in carbohydrate chemistry, primarily known as an intermediate in the synthesis of various bioactive molecules, including Deoxyfuconojirimycin. This lactone is derived from D-lyxose and plays a critical role in the development of glycosidase inhibitors and other carbohydrate derivatives.
The compound can be synthesized from D-lyxose through several chemical processes, which involve protecting groups and subsequent reactions to form the lactone structure. It is classified under chiral lactones and has a CAS number of 56543-10-3, indicating its unique identification in chemical databases .
2,3-O-Isopropylidene-D-lyxono-1,4-lactone falls under the category of lactones, which are cyclic esters formed from the condensation of hydroxy acids. It is specifically a member of the glycoside family and is characterized by its stereochemistry and functional groups that contribute to its reactivity and biological activity .
The synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone typically involves several steps:
This process can yield high purity compounds suitable for further chemical transformations or biological evaluations .
The molecular structure of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone features a five-membered lactone ring with two isopropylidene protecting groups at positions 2 and 3. The stereochemistry at these positions is crucial for its biological activity.
2,3-O-Isopropylidene-D-lyxono-1,4-lactone can participate in various chemical reactions typical for lactones:
These reactions are pivotal for synthesizing more complex carbohydrates and bioactive compounds. For example, nucleophilic substitution can lead to glycoside formation, which is essential for drug development .
The mechanism of action for 2,3-O-Isopropylidene-D-lyxono-1,4-lactone primarily revolves around its ability to inhibit glycosidases due to its structural similarity to natural substrates.
Upon interaction with glycosidases, the compound mimics substrate binding, leading to enzyme inhibition. This property makes it valuable in studying enzyme kinetics and developing therapeutic agents against diseases like diabetes .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity .
2,3-O-Isopropylidene-D-lyxono-1,4-lactone has several applications in scientific research:
2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS 56543-10-3) belongs to the class of sugar-derived γ-lactones. Its systematic name reflects three key structural features:
The compound’s molecular formula C₈H₁₂O₅ corresponds to a monoisotopic mass of 188.0685 Da and a molecular weight of 188.18 g/mol [1] [4] [7]. Elemental composition comprises 51.06% carbon, 6.43% hydrogen, and 42.51% oxygen. The mass spectrum typically shows characteristic fragments at m/z 170 (loss of H₂O) and 129 (lactone ring cleavage). Density predictions range from 1.258–1.285 g/cm³, influenced by crystalline packing [3].
X-ray diffraction studies reveal profound conformational differences between unprotected and isopropylidene-protected lactones:
Table 1: Crystallographic Parameters of D-Lyxono Lactones
Compound | Ring Conformation | C=O Bond Length (Å) | Space Group | Key Interactions |
---|---|---|---|---|
D-lyxono-1,4-lactone [2] | 3T₂ (twisted) | 1.201(2) | P2₁2₁2₁ | O–H···O H-bonds (intra/inter) |
2,3-O-isopropylidene derivative [3] [9] | ³E (envelope) | 1.185(3) | P2₁2₁2₁ | C–H···O van der Waals |
The L-enantiomer (CAS 152006-17-2, C₈H₁₂O₅) is a chiral synthon with inverted stereochemistry:
Table 2: D- vs. L-Enantiomer Properties
Property | D-Enantiomer (56543-10-3) | L-Enantiomer (152006-17-2) |
---|---|---|
Specific Rotation | +106° (c=1, acetone) [4] | −105° to −116° (predicted) |
Synthetic Utility | Precursor to D-deoxyfuconojirimycin [1] | Used in L-fucose mimics [10] |
Crystal Packing | P2₁2₁2₁ [3] | Enantiomorphic space group |
While physicochemical properties (melting point: 95–97°C, solubility in acetone/chloroform) are identical, their biological recognition differs drastically. The D-enantiomer serves as an intermediate for iminosugar antibiotics, whereas the L-form enables synthesis of "looking-glass" inhibitors like L-deoxyfuconojirimycin, which exhibit distinct glycosidase binding profiles [6] [10].
Hirshfeld surface mapping quantifies intermolecular contacts in crystalline environments:
The analysis rationalizes the protected lactone’s lower melting point and higher solubility in apolar solvents—properties critical for its handling in synthetic applications [3] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7